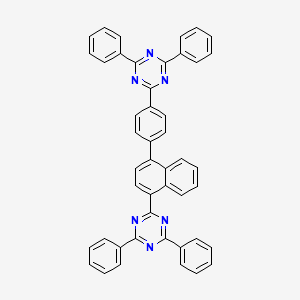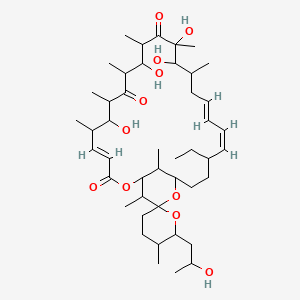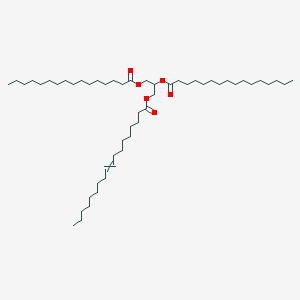![molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol or other thiol-based reducing agents.
Major Products Formed:
Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry:
Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.
Biology:
Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.
Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.
Medicine:
Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.
Industry:
Biotechnology: Used in the production of modified proteins for various biotechnological applications.
Mécanisme D'action
The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.
Molecular Targets and Pathways:
Cysteine Residues: The primary molecular targets are cysteine residues in proteins.
Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.
Comparaison Avec Des Composés Similaires
- [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
- 1,10-Decadiyl Bismethanethiosulfonate
Uniqueness:
- Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
- Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.
Propriétés
Formule moléculaire |
C9H22BrNO2S2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KHFDWZAOXUBKJF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
